![molecular formula C17H32NO4- B14686554 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane CAS No. 35143-92-1](/img/structure/B14686554.png)
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is a chemical compound with the molecular formula C17H30NNaO5. It is known for its unique structure, which includes a dodecane chain linked to a norvalyl group through an ester bond.
Preparation Methods
The synthesis of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane typically involves the esterification of dodecanoic acid with a norvalyl derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound is investigated for its potential role in biochemical pathways involving fatty acid metabolism.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves its interaction with molecular targets such as enzymes involved in ester hydrolysis. The ester bond in the compound is susceptible to enzymatic cleavage, releasing the norvalyl and dodecane moieties. This process can influence various biochemical pathways, particularly those related to lipid metabolism.
Comparison with Similar Compounds
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane can be compared with similar compounds such as:
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: This compound has a longer alkyl chain, which may affect its solubility and interaction with biological membranes.
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane: This compound has a shorter alkyl chain, which may influence its reactivity and stability.
The uniqueness of this compound lies in its specific chain length, which balances hydrophobic and hydrophilic properties, making it suitable for diverse applications.
Properties
CAS No. |
35143-92-1 |
|---|---|
Molecular Formula |
C17H32NO4- |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4S)-4-amino-5-dodecoxy-5-oxopentanoate |
InChI |
InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-22-17(21)15(18)12-13-16(19)20/h15H,2-14,18H2,1H3,(H,19,20)/p-1/t15-/m0/s1 |
InChI Key |
BLXDDKAWAKERQV-HNNXBMFYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](CCC(=O)[O-])N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)
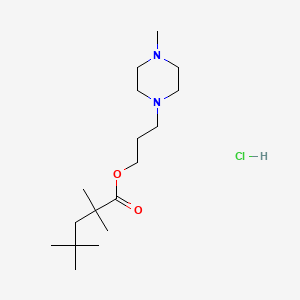

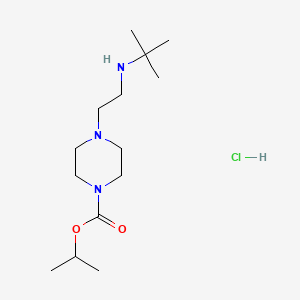

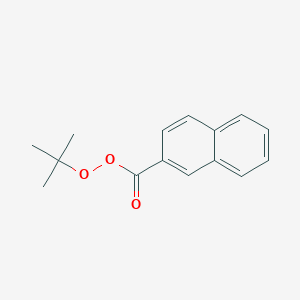
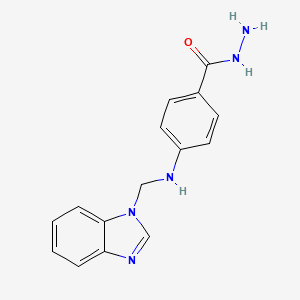
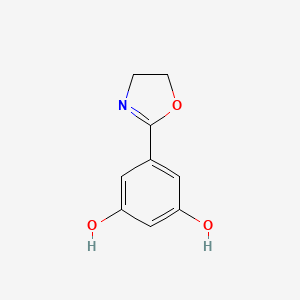
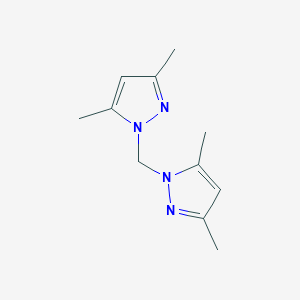

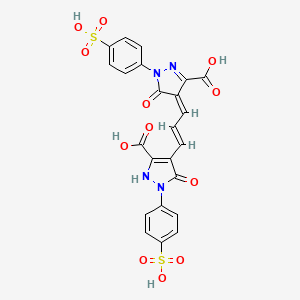
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
